

5-Bromo-2-difluoromethoxy-4-fluorophenol as a pharmaceutical intermediate.

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Compound of Interest

Compound Name: 5-Bromo-2-difluoromethoxy-4-fluorophenol

Cat. No.: B1409822

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Application Notes and Protocols: 5-Bromo-2-difluoromethoxy-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-difluoromethoxy-4-fluorophenol is a highly functionalized aromatic compound with significant potential as a pharmaceutical intermediate. Its unique substitution pattern, featuring a bromine atom, a difluoromethoxy group, and a fluorine atom, offers multiple reaction sites for the synthesis of complex drug candidates. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry, as it can serve as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability and membrane permeability of the final active pharmaceutical ingredient (API).^{[1][2]} This document provides detailed protocols for the synthesis of **5-Bromo-2-difluoromethoxy-4-fluorophenol** and its potential application in the development of kinase inhibitors.

Data Presentation

Physicochemical Properties (Predicted)

Property	Value
Molecular Formula	C ₇ H ₄ BrF ₃ O ₂
Molecular Weight	275.01 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	65-70 °C
Boiling Point	~250 °C at 760 mmHg
Solubility	Soluble in methanol, ethanol, DMSO, and dichloromethane
pKa	~7.5 (Phenolic hydroxyl)

Spectroscopic Data (Predicted)

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.35 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.55 (t, J = 73.2 Hz, 1H), 5.40 (s, 1H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 150.2 (d, J = 245 Hz), 145.8 (d, J = 12 Hz), 125.4, 120.1 (d, J = 25 Hz), 118.5, 115.3 (t, J = 258 Hz), 110.2
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -82.5 (d, J = 73.2 Hz, 2F), -135.1 (s, 1F)
Mass Spectrometry (EI)	m/z 274, 276 (M ⁺)

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,4-difluorophenol (Precursor)

This protocol is adapted from established methods for the bromination of difluorophenols.

Materials:

- 2,4-difluorophenol

- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate

Procedure:

- To a solution of 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 5-bromo-2,4-difluorophenol as a white solid.

Protocol 2: Synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol

This protocol utilizes a difluoromethylation reaction of the precursor phenol.^{[3][4][5]}

Materials:

- 5-Bromo-2,4-difluorophenol
- Sodium chlorodifluoroacetate
- Potassium carbonate
- N,N-Dimethylformamide (DMF, anhydrous)
- Water
- Diethyl ether
- 1 M Hydrochloric acid
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate

Procedure:

- In a flame-dried round-bottom flask, dissolve 5-bromo-2,4-difluorophenol (1.0 eq) in anhydrous DMF.
- Add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq).

- Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature and add water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with 1 M HCl and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to yield **5-Bromo-2-difluoromethoxy-4-fluorophenol**.

Application in Kinase Inhibitor Synthesis

5-Bromo-2-difluoromethoxy-4-fluorophenol is a valuable intermediate for the synthesis of kinase inhibitors. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aromatic or heteroaromatic moieties, which are common features in kinase inhibitors that interact with the hinge region of the ATP binding site. The phenolic hydroxyl group can be functionalized to interact with other key residues in the kinase domain. The difluoromethoxy group can enhance the compound's binding affinity and improve its pharmacokinetic profile.^[6]

Hypothetical Synthesis of a Kinase Inhibitor

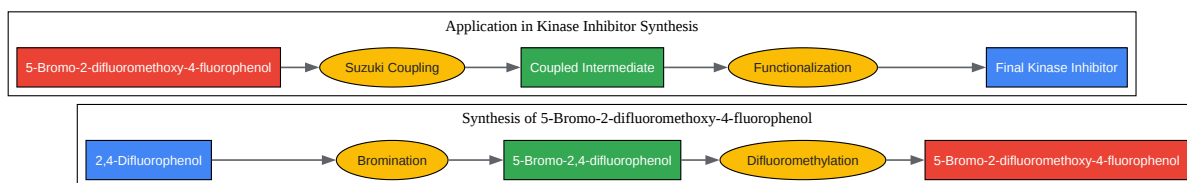
A plausible synthetic route involves a Suzuki coupling of **5-Bromo-2-difluoromethoxy-4-fluorophenol** with a boronic acid derivative, followed by functionalization of the phenolic hydroxyl group.

Example Reaction:

- Suzuki Coupling: React **5-Bromo-2-difluoromethoxy-4-fluorophenol** with a pyrimidine-5-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

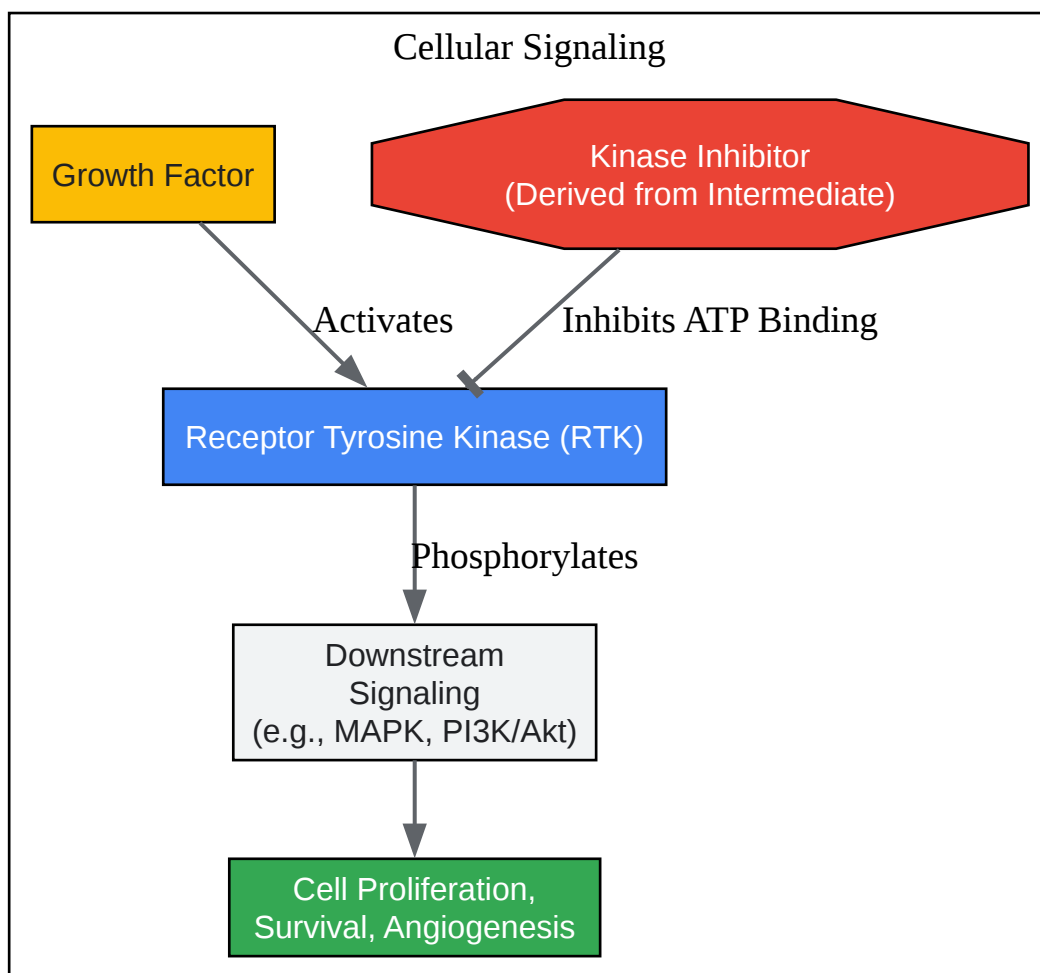
- Etherification: The resulting phenol can then be alkylated at the hydroxyl position using a suitable electrophile to introduce a side chain that can interact with the solvent-exposed region of the kinase.

Visualizations



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Caption: Synthetic workflow for the intermediate and its application.



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